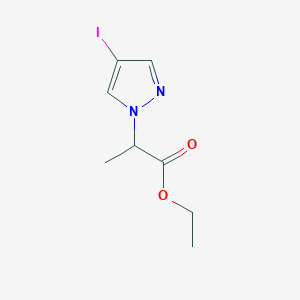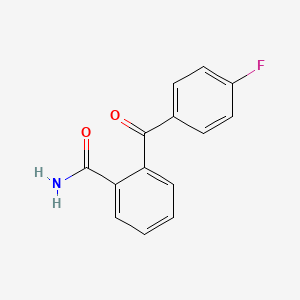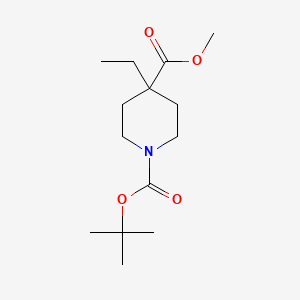![molecular formula C16H18FNO B1391274 2-Fluoro-N-[2-(3-methylphenoxy)propyl]aniline CAS No. 1040685-82-2](/img/structure/B1391274.png)
2-Fluoro-N-[2-(3-methylphenoxy)propyl]aniline
Overview
Description
2-Fluoro-N-[2-(3-methylphenoxy)propyl]aniline is a biochemical compound with the molecular formula C16H18FNO and a molecular weight of 259.32 . It is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-N-[2-(3-methylphenoxy)propyl]aniline are not fully detailed in the sources I found. The molecular weight is 259.32 , but other properties such as melting point, boiling point, solubility, and spectral data were not available.Scientific Research Applications
Synthesis and Chemical Reactions
- 2-Fluoro-5-(trifluoromethyl)aniline has been used as a monodentate transient directing group in the Ru(II)-catalyzed ortho-C(sp2)-H imidation of benzaldehydes, facilitating the synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).
- Synthesis of Cu(II) and Pd(II) complexes with F, CF3 bearing 3,5-di-tert-butylsalicylaldimines, involving 2-fluoro-3-(trifluromethyl)aniline and related compounds, has been studied for their redox-reactivity and antiproliferative activity (Kasumov et al., 2016).
Pharmacological and Biological Applications
- Docking and QSAR studies of 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and similar compounds have been performed for their potential as c-Met kinase inhibitors (Caballero et al., 2011).
- Studies on the synthesis of crystalline fluoro-functionalized imines, like (E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol, have been conducted for potential applications in nonlinear optics (NLO) (Ashfaq et al., 2022).
Material Science and Engineering
- Fluoroalkylamines, including fluorinated anilines, have been synthesized via palladium-catalyzed coupling, with unique steric and polarity properties making them valuable in material science applications (Brusoe & Hartwig, 2015).
Environmental and Analytical Chemistry
- Studies on the metabolism of chloro-fluoro-aniline compounds in animals highlight their transformation and potential environmental impact (Baldwin & Hutson, 1980).
- Research on fluorescence quenching of boronic acid derivatives by aniline in alcohols, including fluoro-substituted anilines, contributes to understanding of molecular interactions important in analytical chemistry (Geethanjali et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-fluoro-N-[2-(3-methylphenoxy)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-12-6-5-7-14(10-12)19-13(2)11-18-16-9-4-3-8-15(16)17/h3-10,13,18H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRFLTBKKYMOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)CNC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391194.png)


![Tert-butyl 2-(4-methoxyphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391201.png)
![Tert-butyl 2-phenyl-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391202.png)

![tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate](/img/structure/B1391205.png)
![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1391206.png)
![Tert-butyl 2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391207.png)

![(4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}phenoxy)acetic acid](/img/structure/B1391212.png)

